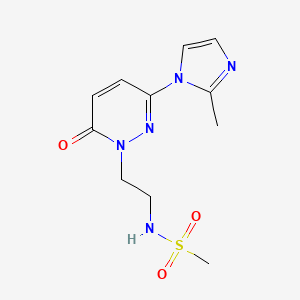

N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . Imidazole rings are found in many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the imidazole ring, possibly through a process similar to the Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and acetaldehyde .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The imidazole ring, in particular, can exist in two tautomeric forms due to the presence of a proton that can be located on either of the two nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring, which can act as both a base and a nucleophile. It could potentially undergo a variety of reactions, including electrophilic substitution and nucleophilic addition .Physical And Chemical Properties Analysis

Again, without specific data, we can only make general predictions about the properties of this compound. It would likely be a solid at room temperature, and its solubility would depend on the specific structure of the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Practical Synthesis of Chronic Renal Disease Agents : A study by Ikemoto et al. (2000) discusses a convenient synthesis method for a chronic renal disease agent, showcasing the synthesis of complex molecules for potential therapeutic use (Ikemoto et al., 2000).

One-Pot Synthesis of Sulfonamides : Rozentsveig et al. (2013) developed a one-pot synthesis method for N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, highlighting innovative approaches to synthesizing heterocyclic sulfonamides (Rozentsveig et al., 2013).

Structural Study on Sulfonamide Derivatives : A structural analysis by Jacobs et al. (2013) on N-[2-(pyridin-2-yl)ethyl]-derivatives of methanesulfonamide offers insights into the molecular and supramolecular structures of such compounds, potentially informing the design of new molecules with specific properties (Jacobs et al., 2013).

Potential Applications

Corrosion Inhibition Studies : Ghazoui et al. (2017) explored the use of a heterocyclic organic compound for the inhibition of corrosion in mild steel, indicating the utility of such compounds in industrial applications (Ghazoui et al., 2017).

Catalytic Efficiency in Hydroamination : Burling et al. (2007) investigated the efficiency of cationic rhodium(I) and iridium(I) complexes containing imidazole-based ligands for the cyclization of amines, demonstrating the catalytic potential of compounds with imidazole units in organic synthesis (Burling et al., 2007).

Antimicrobial Activity of Heterocyclic Compounds : Al-badrany et al. (2019) synthesized new 1,3,4-oxadiazole compounds derived from 1H-imidazole and evaluated their antimicrobial activity, suggesting the pharmaceutical relevance of such molecules (Al-badrany et al., 2019).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3S/c1-9-12-5-7-15(9)10-3-4-11(17)16(14-10)8-6-13-20(2,18)19/h3-5,7,13H,6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQWEWOHHJJVNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-(4-nitrophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2816218.png)

![N-(4-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2816219.png)

![5-{[4-(Tert-butyl)benzyl]thio}-2,4-dimethylpyrimidine](/img/structure/B2816221.png)

![5-Azaspiro[3.5]non-7-ene;hydrochloride](/img/structure/B2816222.png)

![4-[(Ethylamino)methyl]benzoic acid hydrochloride](/img/structure/B2816223.png)

![N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-6-chloropyridine-3-sulfonamide](/img/structure/B2816226.png)

![5-Phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;dihydrochloride](/img/structure/B2816231.png)

![3-[(2E)-3-(1-ethylpyrazol-5-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B2816232.png)